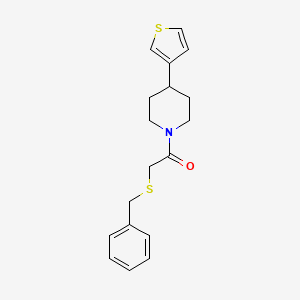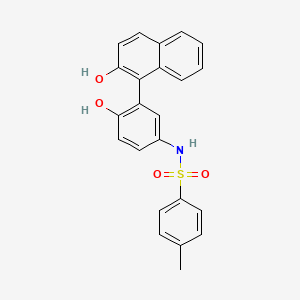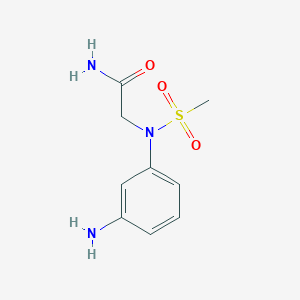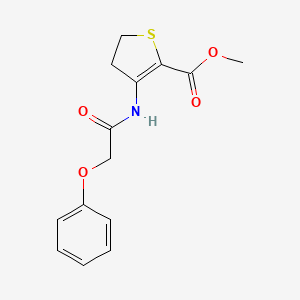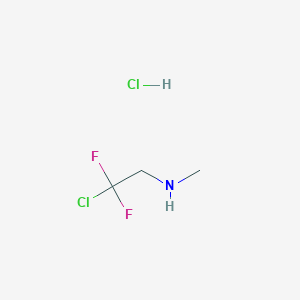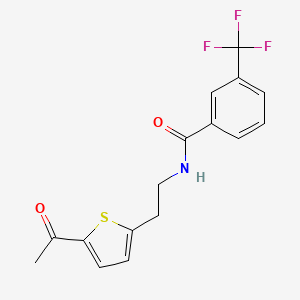
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-[2-(5-acetylthiophen-2-yl)ethyl]quinoline-8-sulfonamide” has a similar structure . It has a molecular formula of C17H16N2O3S2 and a molecular weight of 360.45 . Another related compound is “5-Acetyl-2-thiopheneboronic Acid” which has a molecular formula of C6H7BO3S and a molecular weight of 169.989 .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string. For “N-[2-(5-acetylthiophen-2-yl)ethyl]quinoline-8-sulfonamide”, the SMILES string isCC(=O)c1ccc(CCNS(=O)(=O)c2cccc3cccnc23)s1 . For “5-Acetyl-2-thiopheneboronic Acid”, the SMILES string is B(C1=CC=C(S1)C(=O)C)(O)O . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its melting point, boiling point, solubility, and more. For “5-Acetyl-2-thiopheneboronic Acid”, the melting point is between 142°C to 148°C .Scientific Research Applications
Anticancer Activity
Benzamide derivatives have been synthesized and evaluated for their anticancer activity against multiple cancer cell lines. For instance, Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, which exhibited moderate to excellent anticancer activity in comparison to etoposide, a reference drug. These compounds were tested against breast, lung, colon, and ovarian cancer cell lines, with some derivatives showing higher anticancer activities than the reference drug (Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).
Anti-Inflammatory and Analgesic Properties
The synthesis of celecoxib derivatives by Küçükgüzel et al. (2013) led to the evaluation of their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study found that certain derivatives exhibited anti-inflammatory and analgesic activities without causing tissue damage, suggesting potential therapeutic applications (Ş. Küçükgüzel, I. Coskun, S. Aydin, G. Aktay, S. Gürsoy, Ö. Çevik, Ö. Özakpinar, D. Özsavcı, A. Şener, Neerja Kaushik-Basu, A. Basu, & T. Talele, 2013).
Antimicrobial Properties
Limban et al. (2011) synthesized and characterized a number of acylthioureas, which were tested for their interaction with bacterial cells. The study demonstrated the significant anti-pathogenic activity of these derivatives, especially against Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential as novel anti-microbial agents with antibiofilm properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Antitubercular Activity
Nimbalkar et al. (2018) explored the synthesis of novel azetidinone derivatives, which were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The study revealed promising activity with an IC50 value of less than 1 µg/mL for most compounds, suggesting their potential as a lead in the anti-tubercular drug discovery process (Urja D. Nimbalkar, J. Seijas, Rachna Borkute, Manoj G. Damale, J. Sangshetti, D. Sarkar, & A. P. Nikalje, 2018).
Novel Insecticidal Activity
Tohnishi et al. (2005) introduced flubendiamide, a novel class of insecticide with a unique chemical structure, showing extremely strong insecticidal activity especially against lepidopterous pests. The compound's novel mode of action and safety for non-target organisms make it a suitable agent for integrated pest management programs (Masanori Tohnishi, Hayami Nakao, T. Furuya, A. Seo, H. Kodama, K. Tsubata, S. Fujioka, H. Kodama, T. Hirooka, & T. Nishimatsu, 2005).
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c1-10(21)14-6-5-13(23-14)7-8-20-15(22)11-3-2-4-12(9-11)16(17,18)19/h2-6,9H,7-8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBCHGQUBZFZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole](/img/structure/B2961110.png)
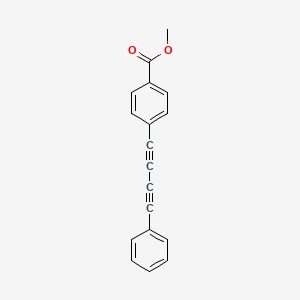
![N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961112.png)
![8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2961114.png)
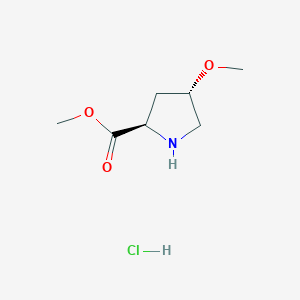
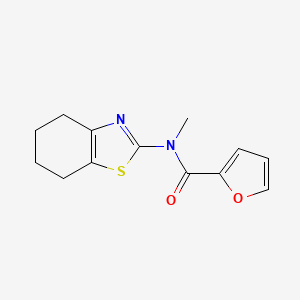
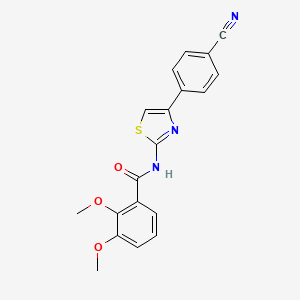
![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2961120.png)
![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2961121.png)
